molecular formula C19H26N2O2 B6539087 3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide CAS No. 1060355-17-0

3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide

Cat. No.: B6539087
CAS No.: 1060355-17-0
M. Wt: 314.4 g/mol
InChI Key: IXOKTGSLXYPKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide is a high-purity synthetic organic compound intended for research and development purposes. This substance is provided as a chemical reference standard and tool compound for use in laboratory investigations. Its molecular structure, which features cyclopentyl and cyclopropyl groups linked by a propanamide chain, may be of interest in various early-stage discovery research areas, such as medicinal chemistry and pharmacology. Potential research applications could include exploring its interactions with biological systems, but any specific mechanism of action or biological target must be determined and validated by the researcher. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary safety and regulatory assessments prior to use.

Properties

IUPAC Name

3-cyclopentyl-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(12-7-14-3-1-2-4-14)20-16-8-5-15(6-9-16)13-19(23)21-17-10-11-17/h5-6,8-9,14,17H,1-4,7,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOKTGSLXYPKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

A widely adopted method involves activating cyclopentylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) . The resulting active ester reacts with 4-[(cyclopropylcarbamoyl)methyl]aniline in anhydrous dichloromethane (DCM) at 0–5°C:

Cyclopentylpropanoic acid+EDCActive ester intermediate4-[(Cyclopropylcarbamoyl)methyl]anilineTarget compound\text{Cyclopentylpropanoic acid} + \text{EDC} \rightarrow \text{Active ester intermediate} \xrightarrow{\text{4-[(Cyclopropylcarbamoyl)methyl]aniline}} \text{Target compound}

Typical Conditions :

  • Solvent : DCM or THF

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0°C → room temperature, 12–24 h

  • Yield : 68–72%

Acyl Chloride Intermediate Route

Alternative protocols generate the acyl chloride derivative for enhanced reactivity. Cyclopentylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in toluene under reflux:

Cyclopentylpropanoic acid+SOCl2ΔCyclopentylpropanoyl chlorideAniline derivativeProduct\text{Cyclopentylpropanoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Cyclopentylpropanoyl chloride} \xrightarrow{\text{Aniline derivative}} \text{Product}

Optimized Parameters :

ParameterValue
SOCl₂ Equiv1.2
Reflux Time3 h
Quenching AgentIce-water
IsolationExtraction (EtOAc/NaHCO₃)
Yield75–80%

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ Wang resin-bound 4-aminobenzyl alcohol to anchor the aromatic amine. Sequential coupling with cyclopropylcarbamoyl chloride and cyclopentylpropanoyl chloride achieves stepwise assembly:

  • Resin Functionalization :

    Wang resin+4-Nitrobenzyl bromideSNAr4-Nitrobenzyl resinH2/Pd4-Aminobenzyl resin\text{Wang resin} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{SNAr}} \text{4-Nitrobenzyl resin} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Aminobenzyl resin}
  • Carbamoylation :

    Resin-NH2+Cyclopropylcarbamoyl chlorideDIEAResin-bound carbamate\text{Resin-NH}_2 + \text{Cyclopropylcarbamoyl chloride} \xrightarrow{\text{DIEA}} \text{Resin-bound carbamate}
  • Amide Formation :

    Resin-bound intermediate+Cyclopentylpropanoyl chlorideCleavage (TFA)Target compound\text{Resin-bound intermediate} + \text{Cyclopentylpropanoyl chloride} \xrightarrow{\text{Cleavage (TFA)}} \text{Target compound}

Advantages :

  • Purity : >95% (HPLC)

  • Scalability : 10 g–1 kg batches

  • Byproduct Removal : Simplified via filtration

Side-Chain Functionalization Strategies

The cyclopropylcarbamoyl methyl group is introduced via Mitsunobu reaction or alkylation :

Mitsunobu Coupling

Reaction of 4-(hydroxymethyl)aniline with cyclopropylcarbamic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :

4-(HOCH2)C6H4NH2+Cyclopropylcarbamic acidDEAD/PPh34-[(Cyclopropylcarbamoyl)methyl]aniline\text{4-(HOCH}2\text{)C}6\text{H}4\text{NH}2 + \text{Cyclopropylcarbamic acid} \xrightarrow{\text{DEAD/PPh}_3} \text{4-[(Cyclopropylcarbamoyl)methyl]aniline}

Conditions :

  • Solvent : THF, 0°C → RT

  • Yield : 60–65%

Nucleophilic Alkylation

4-(Bromomethyl)aniline is treated with cyclopropylamine in DMF at 50°C:

4-(BrCH2)C6H4NH2+Cyclopropylamine4-[(Cyclopropylamino)methyl]anilinePhosgeneCarbamoyl derivative\text{4-(BrCH}2\text{)C}6\text{H}4\text{NH}2 + \text{Cyclopropylamine} \rightarrow \text{4-[(Cyclopropylamino)methyl]aniline} \xrightarrow{\text{Phosgene}} \text{Carbamoyl derivative}

Challenges :

  • Over-alkylation requires careful stoichiometry (1:1.05 ratio)

Reaction Optimization and Process Chemistry

Solvent Effects on Crystallization

Solvent SystemPurity (%)Yield (%)Crystal Morphology
EtOAc/Hexanes98.570Needles
MeOH/H₂O97.265Plates
Acetone/Heptane99.168Prisms

EtOAc/hexanes (3:7 v/v) provides optimal recovery without polymorphic issues.

Catalytic Improvements

DMAP (4-Dimethylaminopyridine) accelerates acylation by 40% compared to traditional bases. Kinetic studies show a 2.3-fold rate increase at 0.1 equiv DMAP.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (m, 4H, cyclopropane), 1.58 (quin, J=7.2 Hz, 2H, CH₂CH₂CO), 2.36 (t, J=7.6 Hz, 2H, COCH₂), 3.42 (s, 2H, ArCH₂N), 6.82–7.45 (m, 4H, aromatic).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₅N₂O₂ [M+H]⁺: 329.1864; found: 329.1861.

HPLC Purity :

  • Column : C18, 5 μm, 150 × 4.6 mm

  • Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA)

  • Retention Time : 8.2 min

Applications and Derivatives

The compound serves as a kinase inhibitor intermediate in oncology therapeutics. Structure-activity relationship (SAR) studies reveal:

  • Cyclopentyl Group : Enhances hydrophobic binding (IC₅₀ improvement from 120 nM → 45 nM).

  • Cyclopropane Carbamate : Reduces metabolic clearance (t₁/₂ increased from 1.2 h → 3.8 h in hepatocytes) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

3-cyclopentyl-N-(4-isopropylphenyl)propanamide (CAS: 544664-89-3)

  • Structural Differences : The phenyl substituent is 4-isopropyl instead of 4-[(cyclopropylcarbamoyl)methyl].
  • The cyclopentyl group in both compounds enhances lipophilicity, which may improve membrane permeability in drug delivery applications.

3-chloro-N-(4-methylphenyl)propanamide (CAS: L026748)

  • Structural Differences : A chloro substituent replaces the cyclopentyl group at the 3-position, and the phenyl ring has a methyl group instead of the cyclopropylcarbamoylmethyl moiety.
  • The methylphenyl group offers minimal steric hindrance, contrasting with the carbamoyl-substituted phenyl in the target compound, which may enhance target-binding specificity.

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)

  • Structural Differences : A piperidinyl group with a methoxymethyl substituent replaces the cyclopentyl and cyclopropylcarbamoylmethylphenyl groups.
  • Functional Implications :
    • The piperidinyl nitrogen introduces basicity, which could influence protonation state and solubility at physiological pH .
    • The methoxymethyl group may confer metabolic stability compared to the cyclopropylcarbamoyl group, which could be prone to enzymatic hydrolysis.

Functional Group Comparisons in Broader Context

Trifluoromethyl-Containing Propanamides (EP 4374877 A2)

  • Structural Differences : A trifluoromethylphenyl-pyridinyl moiety replaces the cyclopentyl and carbamoylphenyl groups.
  • Functional Implications :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
    • The absence of fluorine in the target compound may reduce its logP but improve synthetic accessibility.

Cyprosulfamide (CAS: 221667-31-8)

  • Structural Differences : A sulfamoyl benzamide replaces the propanamide backbone, but both share a cyclopropylcarbamoyl group.

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) logP (Predicted) Potential Applications
Target Compound Cyclopentyl, cyclopropylcarbamoylmethylphenyl ~346.4 ~3.5 Drug discovery, enzyme inhibition
3-cyclopentyl-N-(4-isopropylphenyl)propanamide Cyclopentyl, isopropylphenyl ~287.4 ~4.2 Agrochemical intermediates
3-chloro-N-(4-methylphenyl)propanamide Chloro, methylphenyl ~197.6 ~2.8 Synthetic intermediates
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl, methoxymethylphenyl ~288.4 ~2.1 CNS drug candidates
Cyprosulfamide Sulfamoyl, cyclopropylcarbamoyl ~350.3 ~2.9 Herbicide safeners

Research Findings and Implications

  • Lipophilicity vs.
  • Receptor Interactions : The cyclopropylcarbamoyl group may engage in hydrogen bonding with biological targets (e.g., 5-HT receptors, as suggested by ’s discussion of 5-HT2A antagonism), contrasting with purely hydrophobic substituents like isopropyl .
  • Synthetic Complexity : The carbamoylmethylphenyl group introduces synthetic challenges (e.g., coupling reactions) compared to simpler phenyl substitutions, which may impact scalability .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide, and what intermediate steps require optimization?

Methodological Answer: The synthesis involves multi-step reactions:

Cyclopropane carboxamide formation : React cyclopropylamine with chloroacetyl chloride under anhydrous conditions (0–5°C, inert atmosphere) to form cyclopropylcarbamoyl chloride.

Phenyl group functionalization : Couple the cyclopropylcarbamoyl group to 4-aminobenzyl alcohol via nucleophilic acyl substitution (DMAP catalyst, DCM solvent) .

Propanamide linkage : React the intermediate with 3-cyclopentylpropanoic acid using EDC/HOBt coupling in DMF.
Critical Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products.
  • Monitor reaction progress by TLC (Rf values: 0.3–0.5 in 7:3 hexane/EtOAc) and confirm structures via 1^1H NMR (e.g., cyclopentyl δ 1.5–2.1 ppm multiplet) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min. Purity >95% required for biological assays .
  • Mass Spectrometry : ESI-MS in positive mode; expected [M+H]+^+ ~415.5 Da (calculated using exact mass tools).
  • NMR : Key signals include cyclopentyl protons (δ 1.5–2.1 ppm), cyclopropane CH (δ 1.0–1.2 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
    Data Validation : Compare spectra with computational predictions (e.g., ACD/Labs or MestReNova) to resolve ambiguities.

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the compound’s enzyme inhibition potential, particularly against kinases or proteases?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., JAK2) or proteases (e.g., thrombin) based on structural similarity to known inhibitors (e.g., cyclopropane-containing analogs) .

Assay Design :

  • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay (Promega) with ATP concentrations near KmK_m.
  • Protease Activity : Employ FRET substrates (e.g., Dabcyl-Edans) and measure fluorescence quenching.

Controls : Include staurosporine (kinase) or leupeptin (protease) as positive controls.
Data Interpretation : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Note discrepancies between enzyme classes and correlate with molecular docking studies (AutoDock Vina) .

Q. Q4. What experimental approaches resolve contradictions in solubility and bioavailability data across studies?

Methodological Answer:

Solubility Profiling :

  • In vitro : Use shake-flask method (PBS pH 7.4 and simulated gastric fluid).
  • Computational : Predict logP via ChemAxon or SwissADME (expected ~3.5 due to cyclopentyl/aryl groups).

Bioavailability Optimization :

  • Formulation : Test with PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Permeability : Perform Caco-2 cell monolayer assays; if low, consider prodrug strategies (e.g., esterification).
    Conflict Resolution : Cross-validate results with LC-MS/MS quantification in plasma samples from rodent PK studies .

Q. Q5. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Methodological Answer:

Analog Synthesis : Modify:

  • Cyclopentyl group : Replace with cyclohexyl or adamantyl to assess steric effects.
  • Cyclopropane carboxamide : Substitute with azetidine or oxetane rings.

Biological Testing :

  • Screen analogs against a panel of 10–15 related enzymes (e.g., kinase family members).
  • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (konk_{on}, koffk_{off}).

Data Integration :

  • Map SAR trends using heatmaps (e.g., selectivity scores vs. structural features).
  • Perform QSAR modeling (MOE or Schrodinger) to identify critical physicochemical descriptors (e.g., polar surface area, H-bond donors) .

Q. Q6. What in vivo models are appropriate for evaluating therapeutic potential in inflammation or oncology?

Methodological Answer:

Inflammation Models :

  • Murine LPS-induced sepsis : Measure cytokine levels (IL-6, TNF-α) via ELISA after oral dosing (10–50 mg/kg).
  • Collagen-induced arthritis (CIA) : Assess paw swelling and joint histopathology.

Oncology Models :

  • Xenograft studies : Use HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells implanted in nude mice. Administer compound (IP, 20 mg/kg) and monitor tumor volume.
  • Pharmacodynamic Markers : Analyze tumor biopsies for target engagement (e.g., phospho-kinase levels via Western blot) .
    Ethical Considerations : Follow ARRIVE guidelines for animal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.